α-Rhamnosidase Inhibitory Potency – Direct Head-to-Head Ki Comparison with ent-1,6-Dideoxynojirimycin
In a direct comparative enzyme inhibition study, (2S,3R)-2-(hydroxymethyl)piperidin-3-ol (the free base of the target compound) exhibited competitive inhibition of α-rhamnosidase with a Ki of 16.6 μM, compared to ent-1,6-dideoxynojirimycin (ent-1,6-dDNJ) which showed a Ki of 4.2 μM under identical assay conditions. Both compounds displayed highly specific inhibition against α-rhamnosidase [1].
| Evidence Dimension | α-Rhamnosidase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 16.6 μM for (2S,3R)-2-(hydroxymethyl)piperidin-3-ol (compound 5) |
| Comparator Or Baseline | ent-1,6-dideoxynojirimycin (ent-1,6-dDNJ, compound 1): Ki = 4.2 μM |
| Quantified Difference | ent-1,6-dDNJ is approximately 4-fold more potent; target compound retains low-micromolar competitive inhibition with distinct stereochemical selectivity |
| Conditions | α-Rhamnosidase enzyme assay; pH and temperature as specified in Cho et al. (2011); competitive inhibition mode confirmed kinetically |
Why This Matters
This head-to-head data establishes the compound as a validated α-rhamnosidase inhibitor with a defined Ki, enabling researchers to select it over ent-1,6-dDNJ when a less potent but stereochemically distinct probe is required for mechanistic studies, or when the (2S,3R) configuration matching L-rhamnose is structurally desirable.
- [1] Cho JK, Rengasamy R, Curtis-Long MJ, Kim JH, Lee JW, Park KH. Piperidine Azasugars Displaying Competitive α-Rhamnosidase Inhibition and their Kinetic Mechanism. J Korean Soc Appl Biol Chem, 2011, 54(6), 881–888. View Source
